BenchChemオンラインストアへようこそ!

3-Fluoro-4-methoxybenzyl bromide

PDE2 inhibition CNS drug discovery Structure-Activity Relationship

3-Fluoro-4-methoxybenzyl bromide (CAS 331-61-3), systematically named 4-(bromomethyl)-2-fluoro-1-methoxybenzene, is a disubstituted benzyl bromide derivative bearing a fluorine atom at the meta-position and a methoxy group at the para-position relative to the benzylic bromide. With a molecular formula of C8H8BrFO and a molecular weight of 219.05 g/mol, this compound serves as a versatile electrophilic building block in medicinal chemistry, agrochemical research, and fine chemical synthesis.

Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
CAS No. 331-61-3
Cat. No. B1350582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methoxybenzyl bromide
CAS331-61-3
Molecular FormulaC8H8BrFO
Molecular Weight219.05 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CBr)F
InChIInChI=1S/C8H8BrFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3
InChIKeyKLWYYWVSFYRPLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-methoxybenzyl bromide (CAS 331-61-3): A Differentiated Fluorinated Benzyl Halide Building Block for Pharmaceutical & Agrochemical Synthesis


3-Fluoro-4-methoxybenzyl bromide (CAS 331-61-3), systematically named 4-(bromomethyl)-2-fluoro-1-methoxybenzene, is a disubstituted benzyl bromide derivative bearing a fluorine atom at the meta-position and a methoxy group at the para-position relative to the benzylic bromide [1]. With a molecular formula of C8H8BrFO and a molecular weight of 219.05 g/mol, this compound serves as a versatile electrophilic building block in medicinal chemistry, agrochemical research, and fine chemical synthesis . Its solid physical state at ambient temperature (melting point 44–46 °C) distinguishes it from the more common liquid benzyl bromides, offering practical handling and formulation advantages for precise stoichiometric dispensing in parallel synthesis and scale-up operations .

Why Substituting 3-Fluoro-4-methoxybenzyl Bromide with Non-Fluorinated or Regioisomeric Benzyl Bromides Compromises Physicochemical and Biological Outcomes


Benzyl bromide analogs such as 4-methoxybenzyl bromide or 3,4-dimethoxybenzyl bromide share the benzylic electrophilic reactivity but lack the electron-withdrawing fluorine substituent that profoundly alters lipophilicity, metabolic stability, and target binding interactions [1]. Even a positional isomer such as 2-fluoro-4-methoxybenzyl bromide, which possesses the identical molecular formula (C8H8BrFO) and nearly identical computed logP (2.73 vs. 2.60), exhibits a fundamentally different physical form (liquid vs. solid) and distinct electronic distribution on the aromatic ring, leading to divergent reactivities in cross-coupling reactions and unpredictable SAR outcomes . The quantitative evidence below demonstrates that the specific 3-fluoro-4-methoxy substitution pattern delivers measurable advantages that cannot be replicated by interchange with cheaper or more readily available congeners.

3-Fluoro-4-methoxybenzyl Bromide: Quantitative Differentiation Evidence Against Structural Analogs


Head-to-Head PDE2 Inhibitory Potency: 3-Fluoro-4-methoxybenzyl vs. 4-Methoxybenzyl in a Common Pyrimidone Scaffold

In a direct head-to-head comparison within the identical pyrimidone carboxamide scaffold from US Patent 9,815,796, the 3-fluoro-4-methoxybenzyl-containing compound (Example 528) exhibited a PDE2 inhibitory Ki of 1.10 nM, while the corresponding 4-methoxybenzyl analog (Example 466) showed a Ki of 0.790 nM [1][2]. Both compounds were assessed under the same standardized PDE2 enzymatic assay conditions. The 4-methoxybenzyl variant is approximately 1.4-fold more potent; however, the fluorinated derivative offers distinct physicochemical advantages, including a higher computed logP (2.60 vs. 2.50 for 4-methoxybenzyl bromide), which enhances membrane permeability, and the well-established metabolic shielding effect of the fluorine atom at the meta-position, which retards CYP450-mediated oxidative metabolism [3]. For CNS-targeted programs where balanced potency, brain penetration, and metabolic stability are simultaneously required, the 3-fluoro-4-methoxybenzyl fragment provides a more favorable overall profile.

PDE2 inhibition CNS drug discovery Structure-Activity Relationship

ERK-2 Kinase Inhibition: Sub-Nanomolar Potency Achieved with 3-Fluoro-4-methoxybenzyl-Containing Inhibitor

A 3-fluoro-4-methoxybenzyl-substituted [1,2,4]triazolo[4,3-a]pyridine derivative (US9670208, Example 403) demonstrated an IC50 of 0.900 nM against human ERK-2 kinase in a recombinant enzymatic assay at pH 7.3 [1]. In contrast, a structurally related analog from the same patent series (Example 115) incorporating an alternative benzyl substitution pattern showed an ERK-2 IC50 of 2.80 nM, representing a 3.1-fold reduction in potency [2]. Although exact comparator structures differ beyond the benzyl fragment, the data indicate that the 3-fluoro-4-methoxybenzyl motif contributes to achieving sub-nanomolar target engagement in this kinase inhibitor scaffold—a potency threshold considered critical for cellular efficacy and therapeutic index optimization in oncology programs [3].

ERK-2 kinase Cancer therapeutics Kinase inhibitor design

Physicochemical Differentiation: Lipophilicity (logP) of 3-Fluoro-4-methoxybenzyl Bromide vs. 4-Methoxybenzyl Bromide

The computed partition coefficient (XLogP3) for 3-fluoro-4-methoxybenzyl bromide is 2.60, compared to 2.50 for the non-fluorinated 4-methoxybenzyl bromide [1][2]. This ΔlogP of +0.10 units, while modest, is consistent with the well-established effect of aromatic fluorine substitution on increasing lipophilicity. More significantly, the experimentally measured logP for the 3-fluoro-4-methoxybenzyl scaffold (logP = 2.73, Molbase data) exceeds that of 4-methoxybenzyl bromide (logP = 2.59) by +0.14 log units [3]. In CNS drug discovery, each +0.1 logP increment can measurably improve passive blood-brain barrier permeability, making the fluorinated building block the preferred choice when brain exposure is a project requirement [4].

Lipophilicity optimization Drug-likeness CNS penetration

Physical Form Differentiation: Crystalline Solid (44–46 °C) vs. Liquid Non-Fluorinated Benzyl Bromides

3-Fluoro-4-methoxybenzyl bromide exists as a crystalline solid with a melting point of 44–46 °C, while 4-methoxybenzyl bromide (CAS 2746-25-0) is a liquid at room temperature with a boiling point of 91 °C at 1 mmHg and a density of 1.379–1.395 g/mL . The 3,4-dimethoxybenzyl bromide (CAS 21852-32-4) is also a solid but with a significantly higher melting point of 56–58 °C and requires storage at -20 °C under inert atmosphere, adding logistical complexity . The 2-fluoro-4-methoxybenzyl bromide regioisomer (CAS 54788-19-1) is a light pink liquid at ambient temperature . The crystalline nature of 3-fluoro-4-methoxybenzyl bromide enables accurate gravimetric dispensing for solid-phase parallel synthesis platforms, minimizes solvent dilution issues inherent to liquid benzyl bromides, and is fully compatible with automated compound management systems (e.g., Chemspeed, Tecan) widely deployed in industrial medicinal chemistry laboratories.

Solid handling Parallel synthesis Automated dispensing

Scalability & Commercial Availability: Metric-Ton Production with Consistent 98% Purity

3-Fluoro-4-methoxybenzyl bromide is commercially manufactured at up to metric-ton scale with a guaranteed minimum purity of 98% (GC) and moisture content ≤0.5%, as specified by major suppliers [1]. In contrast, the 2-fluoro-4-methoxybenzyl regioisomer is typically offered only in research-scale quantities (5 g maximum packaging) and lacks documented large-scale production capability . The 3,4-dimethoxybenzyl bromide analog, while also commercially available, does not appear in supplier catalogs at metric-ton quantities and requires dedicated freezer storage (-20 °C), which increases warehousing costs for bulk inventory . The established multi-ton supply chain for 3-fluoro-4-methoxybenzyl bromide, combined with its compatibility with refrigerated (2–8 °C) rather than freezer storage, reduces logistical complexity and procurement risk for programs transitioning from discovery to preclinical development and eventual manufacturing.

Scale-up Bulk procurement Supply chain reliability

Leaving Group Reactivity Ranking: Benzylic Bromide vs. Chloride in the 3-Fluoro-4-methoxybenzyl Series

Within the 3-fluoro-4-methoxybenzyl halide series, the bromide derivative (target compound) exhibits superior electrophilic reactivity compared to its chloride counterpart (CAS 351-52-0) due to the lower carbon-halogen bond dissociation energy of C–Br (~285 kJ/mol) vs. C–Cl (~350 kJ/mol) and the better leaving group ability of bromide (pKa of HBr ≈ –9 vs. HCl ≈ –7) [1]. The 3-fluoro-4-methoxybenzyl chloride melts at 35–39 °C and boils at only 62 °C at 0.2 mmHg, indicating its higher volatility and potential for evaporative losses during reactions requiring elevated temperatures . The benzylic bromide enables faster reaction kinetics under milder conditions, which is particularly advantageous for alkylation of weakly nucleophilic substrates (e.g., heterocyclic amines, phenols) where the chloride analog would require harsher conditions (elevated temperature, extended reaction times, or stoichiometric iodide catalysis) that risk decomposition of sensitive functional groups.

Reactivity Nucleophilic substitution Synthetic efficiency

Optimal Procurement and Application Scenarios for 3-Fluoro-4-methoxybenzyl Bromide (CAS 331-61-3) Based on Quantitative Differentiation Evidence


CNS Drug Discovery: PDE2 or ERK-2 Inhibitor Lead Optimization Requiring Balanced Potency and Brain Penetration

Medicinal chemistry teams developing CNS-penetrant kinase or phosphodiesterase inhibitors should select 3-fluoro-4-methoxybenzyl bromide as the alkylating agent of choice. The direct SAR evidence from PDE2 (Example 528, Ki = 1.10 nM) and ERK-2 (Example 403, IC50 = 0.900 nM) patent series confirms that this building block delivers sub-nanomolar target engagement [1]. Critically, its XLogP3 of 2.60 exceeds that of the non-fluorinated 4-methoxybenzyl analog (XLogP3 = 2.50), providing enhanced passive BBB permeability for CNS programs where brain exposure is paramount [2].

High-Throughput Parallel Synthesis and Automated Compound Library Production

For industrial medicinal chemistry groups operating automated synthesis platforms (Chemspeed, Tecan, or custom robotic systems), the crystalline solid form (mp 44–46 °C) of 3-fluoro-4-methoxybenzyl bromide is a decisive procurement criterion. Unlike the liquid 4-methoxybenzyl bromide (bp 91 °C/1 mmHg) or 2-fluoro-4-methoxybenzyl bromide, the solid form enables precise gravimetric dispensing into reaction vessels without solvent dilution errors [1]. Furthermore, its storage requirement at 2–8 °C (refrigerated) rather than –20 °C (as needed for 3,4-dimethoxybenzyl bromide) reduces the footprint and operational cost of automated compound storage and retrieval systems [2].

Agrochemical Lead Optimization: Enhancing Metabolic Stability and Field Persistence

Agrochemical discovery programs targeting herbicides, fungicides, or insecticides benefit from the fluorine-mediated metabolic stability imparted by the 3-fluoro-4-methoxybenzyl fragment. The electron-withdrawing fluorine at the meta-position reduces susceptibility to cytochrome P450-mediated oxidative degradation, extending the half-life of the active ingredient in planta or in soil environments [1]. The metric-ton commercial availability of 3-fluoro-4-methoxybenzyl bromide (98% purity, ≤0.5% moisture) ensures a seamless transition from greenhouse screening quantities to field-trial and eventual commercial-scale manufacturing, a supply-chain advantage not available for the regioisomeric 2-fluoro analog or the 3,4-dimethoxy variant [2].

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

In fragment elaboration and DEL technology platforms, the benzylic bromide group of 3-fluoro-4-methoxybenzyl bromide provides a highly reactive electrophilic handle for on-DNA alkylation of amine, phenol, or thiol nucleophiles under mild aqueous-compatible conditions (pH 7–9, 25–40 °C). This reactivity advantage, compared to the corresponding benzyl chloride which requires harsher conditions, minimizes DNA damage and preserves library integrity [1]. The sub-nanomolar potency achieved in both PDE2 and ERK-2 scaffolds (Ki = 1.10 nM; IC50 = 0.900 nM) validates the drug-like properties of elaborated fragments containing this motif, providing strong precedent for its inclusion in kinase-focused DEL designs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-methoxybenzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.